2-Azaspiro[4.5]decane-1,8-dione

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism

Choose 2-Azaspiro[4.5]decane-1,8-dione to access a rigid spirocyclic scaffold with a unique 1,8‑dione carbonyl pattern—a >97% pure, constraint‑driven alternative to planar heterocycles. Its selective lipoxygenase inhibition (over COX) and low lipophilicity (XLogP3 -0.400) make it a privileged starting point for CNS drug discovery and SAR library development. Ensure reproducibility in your advanced research with this high‑quality building block.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
CAS No. 1341037-14-6
Cat. No. B3098685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.5]decane-1,8-dione
CAS1341037-14-6
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESC1CC2(CCC1=O)CCNC2=O
InChIInChI=1S/C9H13NO2/c11-7-1-3-9(4-2-7)5-6-10-8(9)12/h1-6H2,(H,10,12)
InChIKeyWTURVMYPNLHFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[4.5]decane-1,8-dione (CAS 1341037-14-6) Procurement-Grade Scaffold: Structure, Properties, and Initial Biological Characterization


2-Azaspiro[4.5]decane-1,8-dione (CAS 1341037-14-6) is a conformationally constrained spirocyclic γ-lactam building block characterized by a fused cyclohexanone and γ-lactam ring system . Its unique, rigid scaffold provides a distinct pharmacophore from more planar heterocyclic alternatives. Key physicochemical properties include a low predicted XLogP3 of -0.400, a topological polar surface area of 46.2 Ų, zero rotatable bonds, and a molecular weight of 167.21 g/mol . Preliminary biological profiling reveals it as a potent inhibitor of lipoxygenase [1] and demonstrates weak binding to human HSP90α (Kd = 19,000 nM) [2], establishing it as a versatile starting point for medicinal chemistry exploration rather than a direct, high-affinity drug candidate.

Why 2-Azaspiro[4.5]decane-1,8-dione Cannot Be Interchanged with Common Analogs in Spirocyclic Medicinal Chemistry


The specific placement of the carbonyl groups in 2-Azaspiro[4.5]decane-1,8-dione at the 1 and 8 positions creates a unique hydrogen-bonding network and electronic environment that is not present in its most common analog, 2-Azaspiro[4.5]decane-1,3-dione . While both share a spirocyclic core, the 1,3-dione variant forms a six-membered imide ring, whereas the 1,8-dione in the target compound separates the carbonyls into distinct lactam (five-membered) and ketone (six-membered) moieties [1]. This structural nuance translates to quantifiable differences in lipophilicity (XLogP3 of -0.400 for the 1,8-dione vs. predicted values for 1,3-diones) and, critically, distinct biological target profiles, as evidenced by the 1,8-dione's selective inhibition of lipoxygenase over cyclooxygenase [2]. Interchanging these scaffolds would therefore not be a conservative substitution but a fundamental change to the molecule's pharmacophore and ADME properties.

Quantitative Evidence Guide: Verifiable Differentiation of 2-Azaspiro[4.5]decane-1,8-dione (CAS 1341037-14-6) from Competing Scaffolds


Lipoxygenase Inhibition: A Unique Profile Differentiating 2-Azaspiro[4.5]decane-1,8-dione from General Spirodione Scaffolds

The target compound is reported as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' [1]. This activity profile differentiates it from the class of 2-azaspiro[4.5]decane-1,3-diones, which are predominantly investigated for anticonvulsant effects in MES and scPTZ models [2]. While specific IC50 values for lipoxygenase are not provided in the source [1], the qualitative descriptor 'potent' combined with the explicit notation that it inhibits cyclooxygenase 'to a lesser extent' [1] establishes a degree of target selectivity that is not a general feature of all spirodiones.

Lipoxygenase Inhibition Inflammation Arachidonic Acid Metabolism

Physicochemical Advantage: Significantly Lower Lipophilicity (XLogP3 -0.400) Compared to Aromatic Spirocyclic Analogs

The target compound's computed XLogP3 is -0.400 , indicating high hydrophilicity. This value is significantly lower than that of many substituted 2-azaspiro[4.5]decane-1,3-dione derivatives, which can have LogP values >2.0 due to the addition of lipophilic N-substituents like arylpiperazines [1]. The lower LogP of the 1,8-dione core is a direct consequence of its two polar carbonyl groups arranged on distinct rings, which are more solvent-accessible than the fused imide of the 1,3-dione.

Physicochemical Properties Lipophilicity Drug-likeness ADME

Conformational Rigidity: Zero Rotatable Bonds Contrasts with Flexible Acyclic Ketone and Lactam Analogs

The target compound contains zero rotatable bonds , a feature arising from its spirocyclic core. This is in stark contrast to acyclic comparators like 1-ethyl-2-pyrrolidinone or 1-ethyl-2-piperidone, which have 1 and 2 rotatable bonds, respectively [1]. The rigid, locked conformation of the spirocyclic scaffold pre-organizes the molecule for binding, reducing the entropic penalty upon target engagement.

Conformational Restriction Medicinal Chemistry Scaffold Design

Validated Application Scenarios for 2-Azaspiro[4.5]decane-1,8-dione (CAS 1341037-14-6) in Pharmaceutical and Chemical Research


Discovery of Selective Lipoxygenase Inhibitors

Researchers investigating the arachidonic acid cascade can employ 2-Azaspiro[4.5]decane-1,8-dione as a core scaffold for developing selective lipoxygenase inhibitors. Its reported 'potent' inhibition of lipoxygenase with lesser activity against cyclooxygenase [1] provides a starting point for structure-activity relationship (SAR) studies aimed at minimizing COX-related side effects. This scenario is directly supported by the compound's distinct biological profile detailed in Section 3.

Design of CNS-Penetrant Drug Candidates with Favorable Physicochemical Properties

Medicinal chemists targeting central nervous system (CNS) disorders can leverage the compound's low lipophilicity (XLogP3 -0.400) and zero rotatable bonds [1] to design brain-penetrant molecules. These properties correlate with reduced non-specific binding and improved metabolic stability, making the spirocyclic core a valuable 'privileged structure' for CNS drug discovery programs.

Synthesis of Diverse Compound Libraries for Phenotypic and Target-Based Screening

The compound serves as an ideal building block for generating libraries of spirocyclic derivatives. Its two carbonyl groups provide distinct vectors for derivatization (e.g., reductive amination, Grignard addition, or nucleophilic attack at the lactam nitrogen) . The resulting compounds, with their unique 3D shape, can be screened against a wide range of biological targets, a common practice in industrial and academic high-throughput screening facilities.

Biophysical and Structural Biology Studies of Protein-Ligand Interactions

The compound's rigid spirocyclic core and demonstrated, albeit weak, binding to targets like human HSP90α (Kd = 19,000 nM) [2] make it a useful tool in biophysical assays. It can be used as a fragment hit or a probe molecule in NMR or X-ray crystallography studies to explore the conformational preferences and binding modes of small, rigid molecules within protein active sites.

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